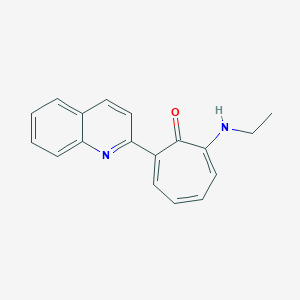![molecular formula C18H15Cl2FN2O B288090 2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B288090.png)
2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as Compound X and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Compound X involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, Compound X has been found to inhibit the production of certain cytokines that are involved in the inflammatory response. The precise mechanism of action of Compound X is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. Studies have shown that Compound X can induce cell cycle arrest and apoptosis in cancer cells. Additionally, Compound X has been found to inhibit the migration and invasion of cancer cells. In terms of its anti-inflammatory properties, Compound X has been found to reduce the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Compound X in lab experiments is its potent anti-cancer and anti-inflammatory properties. Additionally, the synthesis method of Compound X has been optimized to ensure high yield and purity of the compound. However, one of the limitations of using Compound X in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and concentration of Compound X for use in lab experiments.
Direcciones Futuras
There are several future directions for research on Compound X. One of the primary areas of research is the development of novel therapeutic agents based on Compound X. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in the treatment of various diseases. Finally, research is needed to determine the safety and efficacy of Compound X in clinical trials.
Conclusion:
In conclusion, Compound X is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The synthesis method of Compound X has been optimized to ensure high yield and purity of the compound. Compound X has been found to have various scientific research applications, including its potential use as a novel therapeutic agent in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of Compound X and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Compound X involves a multi-step process that begins with the reaction between 2,4-dichlorobenzoyl chloride and 5-fluoro-2-methyl-1H-indole. This reaction produces 2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide as the final product. The synthesis method of Compound X has been optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
Compound X has been found to have various scientific research applications. One of the primary applications of Compound X is in the field of cancer research. Studies have shown that Compound X has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, Compound X has been found to have anti-inflammatory properties and can be used in the treatment of various inflammatory diseases.
Propiedades
Nombre del producto |
2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide |
|---|---|
Fórmula molecular |
C18H15Cl2FN2O |
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H15Cl2FN2O/c1-10-13(15-9-12(21)3-5-17(15)23-10)6-7-22-18(24)14-4-2-11(19)8-16(14)20/h2-5,8-9,23H,6-7H2,1H3,(H,22,24) |
Clave InChI |
QUABFICXMUTXJV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(3,4-Dimethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288010.png)
![2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288012.png)
![2-[3-(3,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288013.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288014.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288015.png)
![2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288017.png)
![2-(Ethylamino)-7-[3-(2-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288018.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288020.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288022.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288024.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288025.png)

![2-(Ethylamino)-7-[3-(2-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288030.png)